ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate
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Overview
Description
®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester typically involves the esterification of ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Types of Reactions:
Reduction: Reduction of the ester using lithium aluminum hydride results in the formation of the corresponding alcohol.
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products:
Hydrolysis: ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid and ethanol.
Reduction: ®-4,4-Dimethyl-pyrrolidine-2-carbinol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flavors and fragrances due to its ester functional group.
Mechanism of Action
The mechanism of action of ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol by the transfer of hydride ions from lithium aluminum hydride .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity aroma.
Methyl butyrate: Known for its apple-like smell.
Isopropyl butyrate: Used in flavorings and fragrances.
Uniqueness: ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester is unique due to its pyrrolidine ring structure, which imparts different chemical properties compared to simpler esters like ethyl acetate or methyl butyrate. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceutical compounds .
Properties
IUPAC Name |
ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-9(2,3)6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSFJGSRZYKALE-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(CN1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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